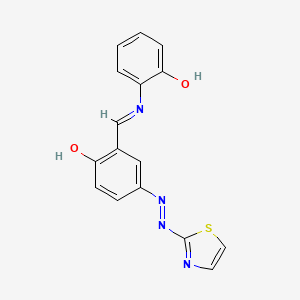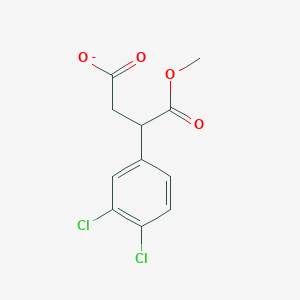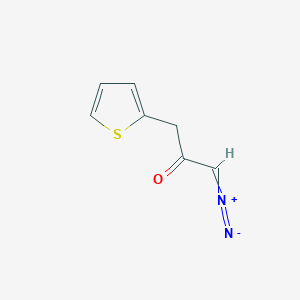
1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate is a unique organic compound that features a diazonium group attached to a thiophene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in an aqueous sodium hydroxide solution . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Scientific Research Applications
1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . This interaction is crucial for its biological and chemical activities.
Comparison with Similar Compounds
3-(Thiophen-2-yl)prop-2-en-1-one: This compound shares a similar thiophene structure but lacks the diazonium group.
Thiophene-2-carbohydrazide: A precursor in the synthesis of 1-Diazonio-3-(thiophen-2-yl)prop-1-en-2-olate.
Thiophene-2-carboxylic acid: Another related compound with different functional groups.
Uniqueness: Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
194232-37-6 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-diazo-3-thiophen-2-ylpropan-2-one |
InChI |
InChI=1S/C7H6N2OS/c8-9-5-6(10)4-7-2-1-3-11-7/h1-3,5H,4H2 |
InChI Key |
GJPSWWHXNIPCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


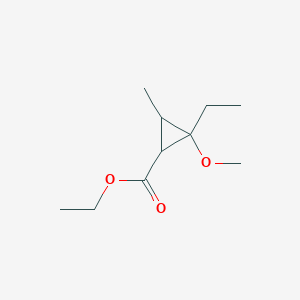
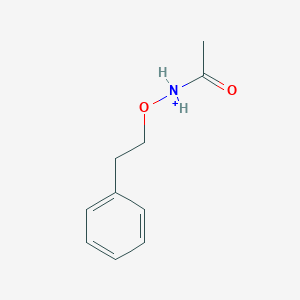
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)


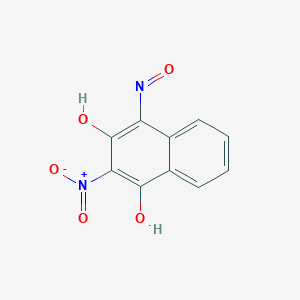
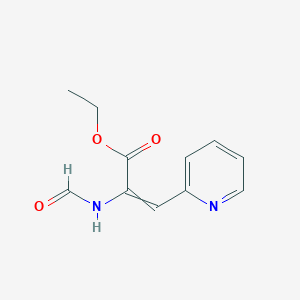
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
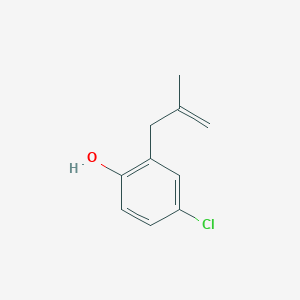
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
